1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile
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Overview
Description
1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a nitro-substituted pyrazole ring, and a cyanide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with β-diketones or other suitable precursors.
Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The cyanide group can inhibit certain enzymes by binding to their active sites, affecting cellular metabolism .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE include:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This compound shares the pyrazole core and nitro group but differs in the substituents attached to the ring.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with multiple nitro groups and a tetrazole ring.
The uniqueness of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N7O2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-ethyl-4-[1-(3-methyl-4-nitropyrazol-1-yl)ethylamino]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H15N7O2/c1-4-17-11(5-13)10(6-14-17)15-9(3)18-7-12(19(20)21)8(2)16-18/h6-7,9,15H,4H2,1-3H3 |
InChI Key |
KWNNILMTOAMINS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(C)N2C=C(C(=N2)C)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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